8-(4-Chlorophenylthio)-cAMP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

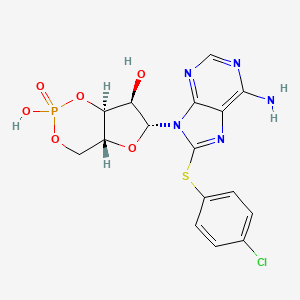

8-(4-chlorophenylthio)-cAMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic AMP in which the hydrogen at position 2 on the purine fragment is replaced by a 4-chlorophenylthio group. It has a role as a protein kinase agonist. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, an organochlorine compound and an aryl sulfide. It derives from a 3',5'-cyclic AMP.

Wissenschaftliche Forschungsanwendungen

Thromboxane Receptor Antagonism

8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) has been identified as a potential thromboxane receptor antagonist. This compound can induce a shift in the concentration response curve for thromboxane mimetics, impacting vascular tension and platelet aggregation without affecting responses to other stimuli like noradrenaline. This indicates a potential role for 8-pCPT-cAMP in vascular and platelet-related research (Sand et al., 2010).

Influence on Nucleoside Transport and Adenosine Receptors

8-pCPT-cAMP and its derivatives can inhibit the equilibrative nucleoside transporter 1 (ENT1) and activate A2A adenosine receptors. This suggests that these compounds might have implications in studying nucleoside transport mechanisms and adenosine receptor functions, which are important in numerous physiological processes (Waidmann et al., 2009).

Neurological Research

8-pCPT-cAMP has been used in studies involving neuroblastoma X glioma hybrid cells, influencing the morphological differentiation and electrical activity of these cells. This demonstrates its potential application in neurological research, particularly in understanding neuronal properties and activities (Reiser & Hamprecht, 1982).

Inhibition of Specific Phosphodiesterases

8-pCPT-cAMP is also a potent inhibitor of specific phosphodiesterases like the cyclic GMP-specific phosphodiesterase (PDE VA). This finding is significant for studies exploring the regulation of cyclic nucleotide signaling pathways and their roles in various cellular processes (Connolly et al., 1992).

Regulation of Gene Expression

Research has shown that 8-pCPT-cAMP can significantly alter gene expression, affecting thousands of genes. This includes the regulation of cell cycle genes and transcriptional networks, indicating its use in studies related to gene regulation and expression patterns (Zambon et al., 2005).

Impact on Sertoli Cells

In studies involving Sertoli cells isolated from transgenic mice, 8-pCPT-cAMP demonstrated significant effects on various biochemical parameters, indicating its relevance in reproductive biology and the study of cellular responses to hormonal signals (Bhaskar, 2013).

Eigenschaften

CAS-Nummer |

41941-66-6 |

|---|---|

Produktname |

8-(4-Chlorophenylthio)-cAMP |

Molekularformel |

C16H15ClN5O6PS |

Molekulargewicht |

471.8 g/mol |

IUPAC-Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H15ClN5O6PS/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 |

InChI-Schlüssel |

AAZMHPMNAVEBRE-SDBHATRESA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |

Kanonische SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |

Andere CAS-Nummern |

41941-66-6 |

Synonyme |

8-((4-chlorophenyl)thio)cyclic-3',5'-AMP 8-(4-chlorophenylthio)cAMP 8-(4-chlorothiophenyl)cyclic AMP 8-(p-chlorophenylthio)cyclic-3',5'-AMP 8-CPT-cAMP 8-CTP-cAMP 8-parachlorophenylthio cAMP Rp-CPT-cAMPS |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1203847.png)

![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)

![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)

![4-[2-[[4-(Dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyl-4-oxanol](/img/structure/B1203850.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)